molecular formula C17H19ClN6OS B2590640 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide CAS No. 849539-47-5

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide

Cat. No. B2590640
M. Wt: 390.89
InChI Key: QQAPBDABECEANV-UHFFFAOYSA-N
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Description

“2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide” is a chemical compound . It has a molecular formula of C17H19ClN6OS . The compound is related to the tetrazole family, which plays a very important role in medicinal and pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound involves a tetrazole ring, which is a five-membered aza compound with 6π electrons . The tetrazole ring is stabilized by four π electrons of the ring and one lone pair of electrons of nitrogen .

Scientific Research Applications

Docking Studies and Molecular Structure

Research on tetrazole derivatives, including structures similar to the compound , has focused on their molecular structure and interactions. Docking studies, for instance, have been conducted to understand how these molecules interact within the active sites of certain enzymes. For example, Al-Hourani et al. (2015) performed docking studies on tetrazole derivatives to evaluate their orientation and interaction within the cyclooxygenase-2 enzyme, comparing them with bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015).

Anticonvulsant and Antimicrobial Activities

Derivatives of heterocyclic compounds containing tetrazole and sulfonamide moieties have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Farag et al. (2012) synthesized azoles incorporating a sulfonamide thiazole moiety and evaluated their anticonvulsant activity, with several compounds showing significant effects (Farag et al., 2012).

Alzheimer’s Disease Drug Candidates

Compounds with structural similarities to the chemical have been explored as potential drug candidates for Alzheimer’s disease. Rehman et al. (2018) synthesized N-substituted derivatives to evaluate new drug candidates, focusing on their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease (Rehman et al., 2018).

Carbonic Anhydrase Inhibition for Tumor Treatment

Investigations into the inhibition of tumor-associated carbonic anhydrase isozymes by tetrazole derivatives have been conducted. Ilies et al. (2003) prepared halogenated sulfonamides to explore their inhibitory effects on carbonic anhydrase IX, a target for antitumor agents, highlighting the potential of these compounds in tumor treatment applications (Ilies et al., 2003).

Synthesis and Evaluation of Antimicrobial Activities

Tetrazole derivatives have also been synthesized and evaluated for their antimicrobial activities. Dawbaa et al. (2021) investigated novel thiazole derivatives for their antibacterial and anticandidal effects, demonstrating the broad potential of these compounds in combating microbial infections (Dawbaa et al., 2021).

properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6OS/c1-12(15(25)20-17(11-19)9-3-2-4-10-17)26-16-21-22-23-24(16)14-7-5-13(18)6-8-14/h5-8,12H,2-4,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAPBDABECEANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide

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